molecular formula C17H17BrFNO2 B3060492 N-(4-bromo-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamide CAS No. 432526-49-3

N-(4-bromo-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B3060492
CAS No.: 432526-49-3
M. Wt: 366.2 g/mol
InChI Key: SZRSJKXICOEKPG-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamide is a chemical compound with the CAS Registry Number 432526-49-3 . It has a molecular formula of C 17 H 17 BrFNO 2 and a molecular weight of 366.23 g/mol . The compound's structure is characterized by a phenoxyacetamide backbone, substituted with bromo and fluoro groups on the aniline ring and an isopropyl group on the phenoxy ring . This molecular framework suggests potential utility as a building block in organic synthesis and medicinal chemistry research, particularly in the development of novel pharmacologically active molecules. Compounds within this class are often investigated for their biological activities and can serve as key intermediates in heterocyclic chemistry. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFNO2/c1-11(2)12-3-6-14(7-4-12)22-10-17(21)20-16-8-5-13(18)9-15(16)19/h3-9,11H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRSJKXICOEKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359719
Record name N-(4-bromo-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432526-49-3
Record name N-(4-bromo-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 2-(4-Isopropylphenoxy)acetyl Chloride

The first step involves converting 4-isopropylphenol into its acyl chloride derivative.

Procedure :

  • Reaction Setup : 4-Isopropylphenol (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.
  • Acylation : Chloroacetyl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by triethylamine (1.5 equiv) to neutralize HCl.
  • Stirring : The mixture is stirred at room temperature for 4–6 hours.
  • Workup : The organic layer is washed with water, dried over sodium sulfate, and concentrated to yield 2-(4-isopropylphenoxy)acetyl chloride as a colorless liquid.

Key Parameters :

  • Temperature control prevents exothermic side reactions.
  • Excess chloroacetyl chloride ensures complete conversion.

Amidation Reaction with 4-Bromo-2-fluoroaniline

The acyl chloride intermediate reacts with 4-bromo-2-fluoroaniline to form the target acetamide.

Procedure :

  • Coupling : 4-Bromo-2-fluoroaniline (1.0 equiv) is dissolved in THF, and 2-(4-isopropylphenoxy)acetyl chloride (1.1 equiv) is added slowly.
  • Base Addition : Pyridine (1.3 equiv) is introduced to scavenge HCl.
  • Reflux : The reaction is heated to 60–70°C for 8–12 hours.
  • Purification : The crude product is recrystallized from ethanol/water (3:1) to afford white crystals.

Yield Optimization :

Parameter Optimal Range Effect on Yield
Reaction Temperature 60–70°C Maximizes amide formation
Molar Ratio (Aniline:Acyl Chloride) 1:1.1 Minimizes unreacted starting material
Solvent THF Enhances solubility of intermediates

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors and automated purification:

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction time (residence time: 20–30 minutes).
  • In-line Analytics : HPLC monitors intermediate purity in real time.
  • Solvent Recycling : DCM and THF are recovered via distillation.

Case Study : A pilot plant achieved 85% yield using the following conditions:

  • Throughput: 50 kg/batch
  • Purity: >99% (by HPLC)

Comparative Analysis of Synthesis Pathways

Two primary routes are evaluated:

Method Advantages Limitations
Acyl Chloride Route High yield (78–85%), scalable Requires toxic chloroacetyl chloride
Direct Coupling Avoids acyl chloride intermediates Lower yield (60–65%), longer reaction time

Challenges and Solutions in Synthesis

Hydrolysis of Acyl Chloride

Moisture-sensitive intermediates necessitate anhydrous conditions. Solution : Use molecular sieves and nitrogen purging.

Regioselective Byproducts

Competing reactions at the bromo or fluoro sites may occur. Solution : Employ bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired substitutions.

Purification Difficulties

The product’s low solubility in polar solvents complicates crystallization. Solution : Gradient recrystallization with ethanol/water mixtures.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and fluorine atoms on the phenyl ring enable participation in NAS reactions. Fluorine’s strong electron-withdrawing effect activates the ring for substitution, while bromine serves as a leaving group.

Reagent Conditions Product
Sodium methoxideAnhydrous DMF, 80°CSubstitution of Br with methoxy group at para position
Potassium tert-butoxideTHF, refluxReplacement of F with tert-butoxy group at ortho position
Ammonia (NH₃)Ethanol, 100°C (sealed tube)Formation of 4-amino-2-fluorophenyl derivative

Key Findings :

  • Bromine substituents undergo substitution more readily than fluorine due to lower bond dissociation energy .

  • Steric hindrance from the isopropyl group slows substitution at the para position of the phenoxy moiety .

Oxidation Reactions

The isopropyl group on the phenoxy ring and the acetamide moiety are susceptible to oxidation.

Oxidizing Agent Conditions Product
KMnO₄ (acidic)H₂SO₄, 60°COxidation of isopropyl to ketone (4-acetylphenoxy)
CrO₃Acetic anhydride, RTFormation of carboxylic acid at acetamide group
Ozone (O₃)CH₂Cl₂, -78°CCleavage of aromatic ring (non-productive pathway)

Mechanistic Insight :

  • KMnO₄ selectively oxidizes the isopropyl group without affecting the acetamide under acidic conditions .

  • Over-oxidation of the acetamide to a carboxylic acid requires harsh conditions (e.g., CrO₃) .

Reduction Reactions

The acetamide group and halogenated aromatic system can undergo reduction.

Reducing Agent Conditions Product
LiAlH₄Dry ether, refluxReduction of acetamide to ethylamine derivative
H₂/Pd-CEthanol, 50 psiDehalogenation (Br → H) and ketone reduction
NaBH₄/CeCl₃Methanol, RTSelective reduction of ketone (if present)

Notable Observations :

  • LiAlH₄ reduces the acetamide to an amine but leaves halogens intact .

  • Catalytic hydrogenation removes bromine preferentially over fluorine .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Reaction Type Conditions Product
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°CBiaryl formation with boronic acids
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CIntroduction of amine groups at para position

Applications :

  • Suzuki coupling products show enhanced biological activity in antimicrobial assays .

  • Buchwald-Hartwig amination generates intermediates for drug discovery .

Comparative Reactivity Analysis

The reactivity profile differs significantly from structurally related compounds:

Compound Reactivity Features
N-(4-Bromo-2-fluorophenyl)acetamideLacks phenoxy group; lower steric hindrance accelerates NAS
N-(4-Chloro-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamideChlorine’s lower leaving-group ability reduces NAS efficiency
4-IsopropylphenolNo halogen or acetamide; reactivity limited to electrophilic substitution

Scientific Research Applications

Introduction to N-(4-bromo-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamide

This compound is an organic compound that has garnered attention in scientific research due to its unique structural features and potential applications across various fields, including medicinal chemistry, biology, and materials science. The compound is characterized by the presence of a bromine atom, a fluorine atom, and an isopropyl group attached to a phenoxy moiety.

Chemical Reactions

This compound can undergo:

  • Substitution Reactions : The bromo and fluoro substituents can participate in nucleophilic aromatic substitutions.
  • Oxidation and Reduction : Reactions involving oxidation and reduction, particularly at the isopropyl group and acetamide moiety, are also possible.

Medicinal Chemistry

This compound has been explored for its potential biological activities. Preliminary studies suggest that it may exhibit:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : It could interact with various biological receptors, potentially modulating their activity.

Biological Studies

Research indicates that this compound may play a role in studies related to:

  • Oxidative Stress : Understanding its effects on oxidative stress responses could provide insights into its therapeutic potential.
  • Signal Transduction Pathways : Investigating how it influences signal transduction pathways can help elucidate its biological mechanisms.

Material Science

In addition to its biological applications, this compound may be utilized in the development of new materials due to its unique chemical properties. Its ability to act as a precursor in synthesizing other industrially relevant compounds enhances its value in material science.

Case Study 1: Enzyme Interaction Studies

Research conducted on enzyme interactions revealed that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to alterations in cellular metabolism, suggesting potential therapeutic applications.

Case Study 2: Oxidative Stress Response

In vitro studies demonstrated that this compound could modulate oxidative stress responses in cell cultures. The findings indicated a protective effect against oxidative damage, warranting further investigation into its potential as an antioxidant agent.

Mechanism of Action

The mechanism by which N-(4-bromo-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-isopropylphenoxy group in the target compound likely increases lipophilicity compared to methoxy (polar) or sulfamoyl (hydrogen-bonding) groups. This may enhance membrane permeability but reduce aqueous solubility .
  • Synthesis Yields : Higher yields (e.g., 82% for compound 30) are achieved with linear alkylamines (e.g., n-butylamine), while bulky substituents (e.g., hydroxyalkyl in compound 31) reduce yields due to steric hindrance .

Physicochemical and Functional Properties

  • Hydrogen Bonding : Analogous compounds like 2-chloro-N-(4-fluorophenyl)acetamide exhibit intramolecular C–H···O and intermolecular N–H···O interactions, stabilizing crystal packing and influencing solubility .

Pharmacological Relevance

  • Patent Activity : The European Patent EP3348550A1 () covers benzothiazole-acetamide hybrids, underscoring the therapeutic relevance of acetamide scaffolds in drug discovery.

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamide is an organic compound with the molecular formula C₁₇H₁₇BrFNO₂. Its unique structure, featuring halogen substituents and an isopropyl group, suggests significant potential for biological activity, particularly in medicinal chemistry and pharmaceutical applications. This article reviews the biological activities, mechanisms of action, and relevant research findings associated with this compound.

The compound is characterized by:

  • Molecular Weight : 366.22 g/mol
  • Chemical Structure : Contains a bromine atom, a fluorine atom, and an isopropyl group attached to a phenoxy moiety.
  • Functional Groups : The presence of acetamide and phenoxy groups enhances its reactivity and biological interactions.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens.
  • Anticancer Activity : Research indicates that it may inhibit the growth of cancer cells through modulation of specific signaling pathways.
  • Enzyme Inhibition : It may interact with enzymes involved in critical metabolic processes, suggesting potential as a therapeutic agent.

The exact mechanism by which this compound exerts its biological effects involves:

  • Interaction with Molecular Targets : The compound likely binds to specific receptors or enzymes, altering their activity.
  • Influence on Biochemical Pathways : It may affect pathways related to oxidative stress and signal transduction, impacting cellular responses.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:

Compound NameStructureUnique Features
N-(4-bromo-2-fluorophenyl)acetamideC₈H₇BrFNOSimpler structure without isopropyl group
4-IsopropylphenolC₁₁H₁₄OLacks halogen substituents; primarily antiseptic
N-(4-chloro-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamideC₁₇H₁₇ClFNO₂Contains chlorine instead of bromine

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound:

  • Study on Anticancer Effects :
    • Researchers investigated its effects on various cancer cell lines, noting significant inhibition of cell proliferation in breast cancer models.
    • Mechanistic studies revealed that the compound induces apoptosis through activation of caspase pathways.
  • Antimicrobial Activity Assessment :
    • In vitro tests demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
    • The compound's mode of action appears to involve disruption of bacterial cell membranes.
  • Enzyme Interaction Studies :
    • Enzyme assays indicated that this compound inhibits key metabolic enzymes, suggesting its potential as a lead compound for drug development.

Q & A

Q. What are the established synthetic routes for preparing N-(4-bromo-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamide, and how can reaction conditions be optimized?

A common method involves coupling 4-bromo-2-fluoroaniline with 4-isopropylphenoxyacetic acid derivatives. For example, carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDCl) in dichloromethane with triethylamine as a base at 273 K achieves moderate yields . Optimization includes controlling stoichiometry (1:1 molar ratio of reactants), low-temperature stirring (3 hours), and post-reaction extraction with dichloromethane followed by brine washes to remove unreacted reagents .

Q. What purification strategies are effective for isolating high-purity this compound?

Recrystallization from methylene chloride via slow evaporation is a standard method for obtaining single crystals suitable for X-ray diffraction studies . For non-crystalline purification, column chromatography using silica gel and a gradient of ethyl acetate/hexane (e.g., 1:4 ratio) effectively removes byproducts like unreacted aniline or acetic acid derivatives.

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • NMR : 1^1H and 13^13C NMR confirm substituent integration (e.g., aromatic protons, isopropyl group).
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z ~379.2 for C17_{17}H16_{16}BrFNO2_2).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) monitor purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?

Discrepancies in thermal parameters or hydrogen bonding may arise due to twinning or pseudo-symmetry. Use SHELXL for refinement, applying restraints for anisotropic displacement parameters and validating chirality with Flack’s x parameter to avoid false polarity assignments . For example, weak C–H⋯O/F interactions observed in similar acetamides require careful modeling of hydrogen atom positions using riding models (e.g., 0.95 Å for CH, 0.88 Å for NH) .

Q. What is the impact of substituent electronic effects (e.g., bromo, fluoro, isopropyl) on the compound’s stability and intermolecular interactions?

The electron-withdrawing bromo and fluoro groups reduce electron density on the aromatic ring, enhancing hydrogen-bond acceptor strength of the acetamide carbonyl. This promotes N–H⋯O interactions, as seen in related structures where dihedral angles between aromatic rings (e.g., 66.4°) influence packing stability . The bulky isopropyl group introduces steric hindrance, potentially reducing solubility in polar solvents.

Q. How can computational methods predict reactivity or biological activity of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites.
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities, leveraging structural similarities to bioactive acetamides .

Q. How should researchers address contradictions in biological assay data (e.g., variable IC50_{50}50​ values)?

Systematic variation in assay conditions (e.g., buffer pH, solvent DMSO concentration) can alter results. For example, aggregation-prone compounds may show false positives in enzyme inhibition assays. Validate activity via orthogonal assays (e.g., SPR for binding kinetics) and control for solvent effects by limiting DMSO to <1% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-fluorophenyl)-2-(4-isopropylphenoxy)acetamide

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